
O-(1-Methylcyclohexyl) hydrogen carbonodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(1-Methylcyclohexyl) hydrogen carbonodithioate is an organic compound with the molecular formula C8H14OS2. It belongs to the class of carbonodithioates, which are esters of carbonodithioic acid. This compound is characterized by the presence of a 1-methylcyclohexyl group attached to the oxygen atom of the carbonodithioate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-Methylcyclohexyl) hydrogen carbonodithioate typically involves the reaction of carbonodithioic acid with 1-methylcyclohexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Carbonodithioic acid+1-Methylcyclohexanol→O-(1-Methylcyclohexyl) hydrogen carbonodithioate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and efficiency, often involving distillation or recrystallization steps to purify the final product.
化学反应分析
Types of Reactions
O-(1-Methylcyclohexyl) hydrogen carbonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonodithioate moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted carbonodithioates.
科学研究应用
O-(1-Methylcyclohexyl) hydrogen carbonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of O-(1-Methylcyclohexyl) hydrogen carbonodithioate involves its interaction with molecular targets through its carbonodithioate moiety. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- O-ethyl S-(1-phenylethyl) carbonodithioate
- O-isopropyl hydrogen carbonodithioate
- O-butyl hydrogen carbonodithioate
Uniqueness
O-(1-Methylcyclohexyl) hydrogen carbonodithioate is unique due to its specific structural features, such as the 1-methylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other carbonodithioates may not be suitable.
属性
CAS 编号 |
737697-72-2 |
|---|---|
分子式 |
C8H14OS2 |
分子量 |
190.3 g/mol |
IUPAC 名称 |
(1-methylcyclohexyl)oxymethanedithioic acid |
InChI |
InChI=1S/C8H14OS2/c1-8(9-7(10)11)5-3-2-4-6-8/h2-6H2,1H3,(H,10,11) |
InChI 键 |
QVLOFUJDZQVSSS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCCC1)OC(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{[(2R)-2-Amino-3-methoxy-3-oxopropyl]sulfanyl}hexanoic acid](/img/structure/B12526209.png)

![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
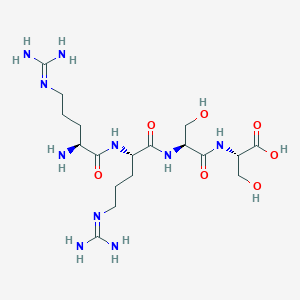
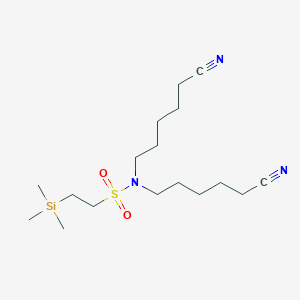
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)
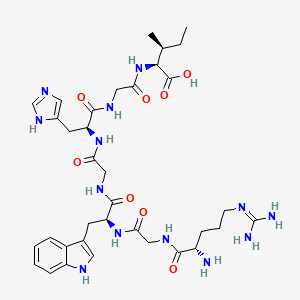
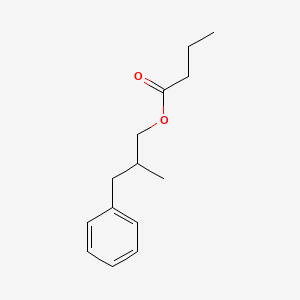
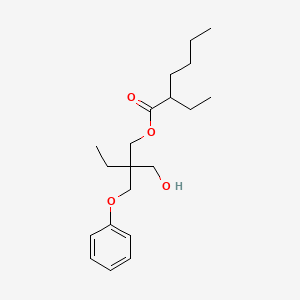
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

